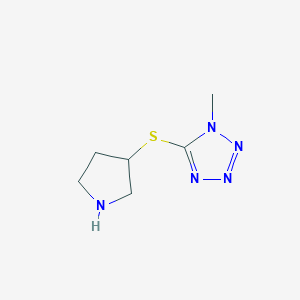

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole

Description

Properties

Molecular Formula |

C6H11N5S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

1-methyl-5-pyrrolidin-3-ylsulfanyltetrazole |

InChI |

InChI=1S/C6H11N5S/c1-11-6(8-9-10-11)12-5-2-3-7-4-5/h5,7H,2-4H2,1H3 |

InChI Key |

XXJLCGVXZKARLI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)SC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Alkylation Conditions for Tetrazole Thiol with Pyrrolidin-3-yl Halides

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Solvent | 2-Propanol, DMF | Good solubility of reactants |

| Base | Potassium ethoxide, potassium carbonate | Deprotonation of thiol |

| Temperature | Room temperature to reflux (25–80 °C) | Efficient nucleophilic attack |

| Reaction Time | 30 minutes to 2 hours | High conversion rates |

| Purification | Column chromatography or recrystallization | Pure alkylated product |

Alternative Synthetic Route via Epoxide Ring Opening

Another innovative approach involves the nucleophilic ring opening of epoxides by 1-methyl-1H-tetrazole-5-thiol.

- For example, reaction of 1-methyl-1H-tetrazole-5-thiol with epichlorohydrin or glycidol derivatives leads to sulfur-linked tetrazole compounds with hydroxyalkyl substituents.

- This method can be adapted to prepare the pyrrolidinylthio derivative by using an epoxide functionalized with a pyrrolidine moiety or by subsequent cyclization of hydroxyalkyl intermediates.

Cyclization and Functional Group Transformation

In some synthetic schemes, the pyrrolidin-3-ylthio substituent is introduced via a sequence involving:

- Formation of a 5-(halopropyl)thio tetrazole intermediate.

- Nucleophilic substitution or intramolecular cyclization to form the pyrrolidine ring.

- This approach allows for structural diversity and fine-tuning of the substituent on the tetrazole ring.

Characterization and Confirmation of Structure

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of methyl, pyrrolidine, and tetrazole protons and carbons.

- Fourier Transform Infrared (FT-IR) Spectroscopy : Characteristic tetrazole ring vibrations and thioether stretches.

- Mass Spectrometry (LC-MS) : Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis : Confirms purity and elemental composition matching the molecular formula.

Summary Table of Preparation Methods

Comprehensive Research Findings

- The alkylation of tetrazole thiols with halogenated amines or epoxides is a well-established and efficient method for preparing sulfur-substituted tetrazoles, including this compound.

- Reaction conditions are generally mild, and the use of potassium ethoxide or similar bases ensures high nucleophilicity of the thiol sulfur.

- Spectroscopic and analytical techniques consistently confirm the successful synthesis and purity of the target compound.

- These compounds have been explored for biological activities, including antimicrobial and anticancer properties, highlighting the importance of reliable synthetic routes.

Chemical Reactions Analysis

Alkylation of the Thioether Group

The sulfur atom in the thioether linkage serves as a nucleophilic site for alkylation. This reaction typically involves alkyl halides under mild conditions:

| Reagents/Conditions | Products | References |

|---|---|---|

| Methyl iodide, K₂CO₃, DMF, RT | S-methylated derivative | |

| Phenethyl bromide, 2-propanol, RT | Phenethyl-substituted thioether |

Alkylation proceeds via nucleophilic substitution, forming stable thioether derivatives. For example, phenethyl bromide reacts with the thioether group to yield 5-((3-phenethylthio)pyrrolidinyl)-1-methyl-1H-tetrazole .

Oxidation to Sulfoxides and Sulfones

The thioether group can undergo oxidation, producing sulfoxides or sulfones depending on reaction intensity:

| Reagents/Conditions | Products | References |

|---|---|---|

| H₂O₂ (30%), acetic acid, 0°C | Sulfoxide derivative | |

| mCPBA, CH₂Cl₂, RT | Sulfone derivative |

Oxidation alters the electronic properties of the compound, potentially enhancing its polarity and biological activity.

Hydrolysis of the Thioether Linkage

Acidic or basic hydrolysis cleaves the C–S bond, yielding thiol and pyrrolidine derivatives:

| Reagents/Conditions | Products | References |

|---|---|---|

| 6M HCl, reflux, 12h | Pyrrolidin-3-ol + 1-methyl-5-thiol-1H-tetrazole | |

| NaOH (aq), 80°C, 6h | Sodium thiolate + pyrrolidin-3-oxide |

Hydrolysis under acidic conditions preserves the tetrazole ring, while basic conditions may degrade it.

Functionalization of the Tetrazole Ring

The nitrogen-rich tetrazole ring participates in electrophilic substitution and coordination reactions:

Alkylation/Acylation

| Reagents/Conditions | Products | References |

|---|---|---|

| Benzyl bromide, NaH, THF, 60°C | N-benzylated tetrazole derivative | |

| Acetyl chloride, pyridine, RT | N-acetylated tetrazole derivative |

The 1-methyl group directs substitution to the N-2 or N-3 positions, forming disubstituted tetrazoles .

Metal Coordination

The tetrazole ring acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that enhance stability or catalytic activity.

Reactivity of the Pyrrolidine Moiety

The pyrrolidine ring’s secondary amine may undergo:

-

Protonation : Forms water-soluble salts in acidic media (e.g., HCl) .

-

Acylation : Reacts with acyl chlorides to yield amides.

Key Structural and Reaction Insights

| Property | Data | References |

|---|---|---|

| Thermal stability | Stable up to 200°C (DSC/TGA) | |

| Solubility | Polar solvents (DMF, DMSO, H₂O) | |

| Bioactivity | Potential monoamine reuptake inhibition |

Scientific Research Applications

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Key Observations :

- The pyrrolidin-3-ylthio group in the target compound is unique compared to simpler thioether (e.g., methylthio) or sulfonyl (e.g., ethylsulfonyl) substituents.

- Pd-catalyzed methods (e.g., for 3oa) achieve higher yields than iodine-mediated routes (e.g., 3a') .

- Sulfonyl derivatives (e.g., 3a) are synthesized via oxidation, highlighting the reactivity of thioether precursors .

Physicochemical Properties

Table 2: Thermal and Spectral Properties

Key Observations :

Key Observations :

Electronic and Steric Effects

- Electron-Donating vs. In contrast, nitro or sulfonyl groups (e.g., 3a, 3s') are electron-withdrawing, reducing electron density on the tetrazole ring .

- Steric Considerations : The pyrrolidine ring introduces steric hindrance, which may limit reactivity in crowded environments compared to linear substituents (e.g., ethylsulfonyl) .

Biological Activity

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound contains a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the pyrrolidine moiety enhances its solubility and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study reported that derivatives containing tetrazole rings showed substantial inhibition against fluconazole-resistant strains of Candida species, including Candida albicans and Candida krusei .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 22 | 16 |

| Candida krusei | 20 | 32 |

| Staphylococcus aureus | 25 | 8 |

| Escherichia coli | 18 | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it possesses cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, it demonstrated an IC50 value of 1.0 µM against the CCRF-CEM acute lymphoblastic leukemia cell line .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 1.0 |

| MOLT-4 (Leukemia) | 5.0 |

| SNB-75 (CNS Cancer) | 10.0 |

The mechanism underlying the biological activity of this compound is multifaceted. It is believed to inhibit key enzymes involved in microbial cell wall synthesis and disrupt cellular processes in cancer cells. The inhibition of cyclooxygenases (COX), particularly COX-1, has been noted as a significant pathway for its anti-inflammatory and analgesic effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various tetrazole derivatives, including this compound, against resistant strains of Candida. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with conventional antifungals .

Case Study 2: Antitumor Activity

In another investigation focusing on the anticancer potential, researchers screened a series of tetrazole compounds for their ability to inhibit tumor growth in vitro. The findings revealed that this compound exhibited potent activity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing pyrrolidine derivatives can react with 1-methyl-5-chloro-1H-tetrazole under basic conditions (e.g., KOH in THF at 0–80°C) to form the thioether linkage . Alternatively, heterogeneous catalysis using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient coupling between tetrazole thiols and alkyl halides . Optimization focuses on solvent choice (e.g., THF for solubility), catalyst loading (10 wt%), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for the methyl group on the tetrazole ring (δ ~3.9 ppm in ¹H NMR) and pyrrolidine protons (δ ~2.6–3.6 ppm) .

- IR Spectroscopy : Confirm the C=S stretch (~600–700 cm⁻¹) and tetrazole ring vibrations (~1500–1600 cm⁻¹) .

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 173.0420 for a related tetrazole derivative) .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

- Methodological Answer : Common reactions include:

- Alkylation : The tetrazole nitrogen can undergo regioselective alkylation, influenced by steric and electronic factors of the pyrrolidinylthio group .

- Oxidation/Reduction : The sulfur atom in the thioether linkage is susceptible to oxidation (e.g., forming sulfoxides) , while nitro groups (if present) can be reduced to amines .

Substituents like electron-withdrawing groups on the pyrrolidine ring may enhance electrophilic substitution at the tetrazole C5 position .

Advanced Research Questions

Q. How does the pyrrolidinylthio group influence regioselectivity in alkylation or substitution reactions?

- Methodological Answer : The bulky pyrrolidinylthio group at C5 directs alkylation to the N1 position of the tetrazole ring due to steric hindrance. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimental validation involves comparing product ratios under varying conditions (e.g., solvent polarity, base strength) .

Q. What are the thermal decomposition pathways of this compound, and how do they impact its stability in energetic materials?

- Methodological Answer : Thermal analysis (TG-DSC-FTIR) reveals exothermic decomposition at ~200–250°C, producing radicals like pyrrolidinyl and tetrazolyl fragments. Kinetic studies (e.g., Kissinger method) determine activation energy (Eₐ), while Hirshfeld surface analysis identifies intermolecular interactions (e.g., N···H, C···H) that stabilize the crystal lattice .

Q. How can computational modeling predict the compound’s interaction with biological targets or polymers?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes (e.g., nitrocellulose in polymer matrices). For biological targets, pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with the tetrazole ring) . QSAR models correlate substituent effects (e.g., logP of the pyrrolidine group) with bioactivity .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardized protocols include:

- Dose-response curves across multiple cell lines.

- Metabolite profiling (LC-MS) to rule out off-target effects.

- Comparative studies with structurally similar compounds (e.g., replacing pyrrolidine with morpholine) to isolate functional group contributions .

Q. How does the compound synergize with nitrocellulose in propellant formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.